molecular formula C7H8F2O2 B2573109 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408971-36-6

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

Cat. No.: B2573109
CAS No.: 2408971-36-6
M. Wt: 162.136
InChI Key: PZZRZPKOTHLOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound that features a unique bicyclic structure known as bicyclo[1.1.1]pentane. This structure is characterized by its high strain and rigidity, making it an interesting subject for chemical research. The incorporation of difluoroacetic acid adds further complexity and potential reactivity to the molecule. This compound is of particular interest in medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, which can improve the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the use of [1.1.1]propellane as a starting material. One common method involves the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . For instance, the incorporation of difluoroacetic acid can be achieved through a series of reactions involving Grignard reagents and subsequent functionalization steps .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic routes. These methods may include the use of continuous flow chemistry to ensure efficient and high-yield production . The development of robust and scalable synthetic protocols is crucial for meeting the demand for these compounds in pharmaceutical and material sciences.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at the bridgehead positions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetic acid moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRZPKOTHLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.